molecular formula C13H8BrCl2NO B3829562 N-(2-bromophenyl)-3,4-dichlorobenzamide

N-(2-bromophenyl)-3,4-dichlorobenzamide

Cat. No. B3829562
M. Wt: 345.0 g/mol
InChI Key: UDUONHIPZAVNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-3,4-dichlorobenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDCRB is a benzamide derivative that is commonly used as a fungicide and herbicide. However, its unique chemical structure has also made it a valuable tool for studying the biochemical and physiological effects of various biological processes.

Mechanism of Action

N-(2-bromophenyl)-3,4-dichlorobenzamide inhibits the activity of mitochondrial complex I by binding to the quinone-binding site of the enzyme. This binding prevents the transfer of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in ROS production.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects in different cell types and organisms. For example, N-(2-bromophenyl)-3,4-dichlorobenzamide has been shown to induce apoptosis in cancer cells, inhibit the growth and development of fungi and bacteria, and alter the metabolism of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-bromophenyl)-3,4-dichlorobenzamide in lab experiments is its ability to selectively inhibit complex I activity without affecting other enzymes involved in cellular respiration. This specificity allows researchers to study the effects of complex I inhibition on cellular function in a controlled manner. However, N-(2-bromophenyl)-3,4-dichlorobenzamide also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are many potential future directions for research involving N-(2-bromophenyl)-3,4-dichlorobenzamide. One area of interest is the use of N-(2-bromophenyl)-3,4-dichlorobenzamide as a tool for studying the role of mitochondrial dysfunction in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, researchers may investigate the potential therapeutic applications of N-(2-bromophenyl)-3,4-dichlorobenzamide in these diseases, as well as its potential use as a pesticide or herbicide.

Scientific Research Applications

N-(2-bromophenyl)-3,4-dichlorobenzamide has been widely used in scientific research due to its ability to inhibit the activity of mitochondrial complex I, a key enzyme involved in cellular respiration. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have a variety of effects on cellular function.

properties

IUPAC Name

N-(2-bromophenyl)-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-9-3-1-2-4-12(9)17-13(18)8-5-6-10(15)11(16)7-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUONHIPZAVNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5222232

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.